molecular formula C11H19NO3 B13628681 Methyl 1-(3-hydroxypiperidin-3-yl)cyclobutane-1-carboxylate

Methyl 1-(3-hydroxypiperidin-3-yl)cyclobutane-1-carboxylate

Cat. No.: B13628681
M. Wt: 213.27 g/mol
InChI Key: FLRXQSMGEXHBLA-UHFFFAOYSA-N
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Description

Methyl 1-(3-hydroxypiperidin-3-yl)cyclobutane-1-carboxylate is a chemical compound with potential applications in scientific research, particularly in drug discovery and development. Its unique structural properties and pharmacological effects make it a compound of interest in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-(3-hydroxypiperidin-3-yl)cyclobutane-1-carboxylate typically involves the following steps:

    Formation of the piperidine ring: This can be achieved through a cyclization reaction involving appropriate precursors.

    Introduction of the hydroxyl group: This step involves the hydroxylation of the piperidine ring, which can be done using oxidizing agents under controlled conditions.

    Cyclobutane ring formation: The cyclobutane ring is introduced through a cyclization reaction involving suitable starting materials.

    Esterification: The final step involves the esterification of the carboxylic acid group with methanol to form the methyl ester.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-(3-hydroxypiperidin-3-yl)cyclobutane-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Halides, amines, thiols.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted derivatives.

Scientific Research Applications

Methyl 1-(3-hydroxypiperidin-3-yl)cyclobutane-1-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 1-(3-hydroxypiperidin-3-yl)cyclobutane-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 1-(piperidin-4-yl)cyclobutane-1-carboxylate hydrochloride
  • Methyl 1-(3-hydroxypiperidin-3-yl)cyclobutane-1-carboxylate hydrochloride

Uniqueness

This compound is unique due to its specific structural features, which confer distinct pharmacological properties

Properties

Molecular Formula

C11H19NO3

Molecular Weight

213.27 g/mol

IUPAC Name

methyl 1-(3-hydroxypiperidin-3-yl)cyclobutane-1-carboxylate

InChI

InChI=1S/C11H19NO3/c1-15-9(13)10(4-2-5-10)11(14)6-3-7-12-8-11/h12,14H,2-8H2,1H3

InChI Key

FLRXQSMGEXHBLA-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1(CCC1)C2(CCCNC2)O

Origin of Product

United States

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